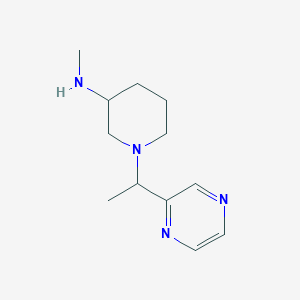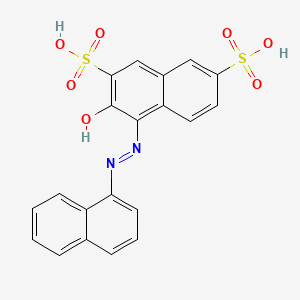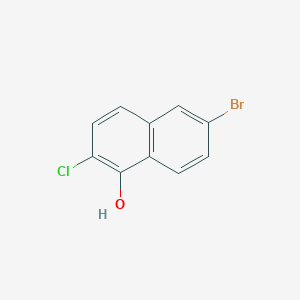![molecular formula C26H30O13 B12822756 (2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liquiritin apioside is a flavonoid glycoside found predominantly in licorice (Glycyrrhiza spp.). It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This compound is one of the major bioactive constituents of licorice, contributing to its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of liquiritin apioside involves the glycosylation of liquiritin with apiose. The key step in the biosynthesis is the apiosylation reaction, which is catalyzed by specific apiosyltransferases . The reaction conditions typically involve the use of uridine diphosphate-apiose as the sugar donor and flavonoid glycosides as the acceptor .
Industrial Production Methods
Industrial production of liquiritin apioside often employs extraction methods from licorice roots. One efficient method is the ionic liquids-ultrasound based extraction, which uses ionic liquids as green solvents to extract flavonoid glycosides and triterpenoid saponins from licorice . This method is preferred due to its high extraction efficiency and shorter extraction time compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
Liquiritin apioside undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The apiosylation reaction is particularly significant in its biosynthesis .
Common Reagents and Conditions
Common reagents used in the reactions involving liquiritin apioside include uridine diphosphate-apiose for glycosylation and various oxidizing and reducing agents for other reactions .
Major Products
The major products formed from these reactions include various glycosylated flavonoids and their derivatives .
Scientific Research Applications
Liquiritin apioside has a wide range of scientific research applications:
Chemistry: It is used in the study of flavonoid biosynthesis and glycosylation reactions.
Medicine: Liquiritin apioside is investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Liquiritin apioside exerts its effects through various molecular targets and pathways. It has been shown to interact with the NF-κB, TNF, and IL-1β pathways, which are involved in inflammation . Additionally, it affects the PI3K/AKT pathway, which plays a role in cell survival and proliferation . The compound’s anti-inflammatory properties are demonstrated through its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Liquiritin: Another flavonoid glycoside found in licorice, known for its anti-inflammatory and antioxidant properties.
Isoliquiritin apioside: A similar compound with comparable pharmacological effects.
Liquiritigenin: A flavonoid aglycone with anti-cancer and anti-inflammatory properties.
Uniqueness
Liquiritin apioside is unique due to its specific glycosylation with apiose, which enhances its bioavailability and pharmacological effects . Its distinct molecular structure allows it to interact with different biological pathways compared to other similar compounds .
Properties
Molecular Formula |
C26H30O13 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25?,26+/m0/s1 |
InChI Key |
KEABDZDFSMGRQX-ZFKOZQSFSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)OC3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


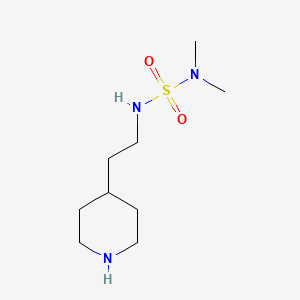
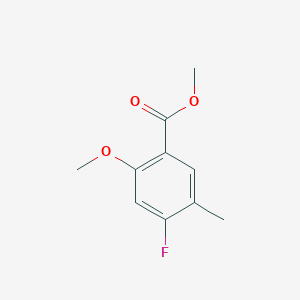
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)
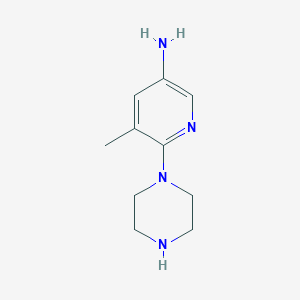
![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)](/img/structure/B12822688.png)
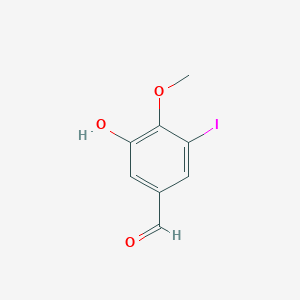
![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)
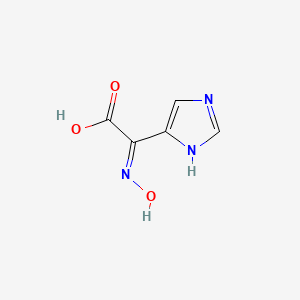
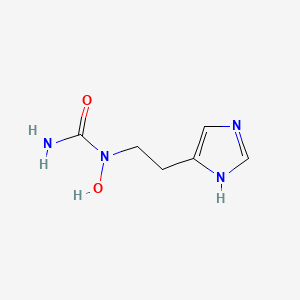
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
